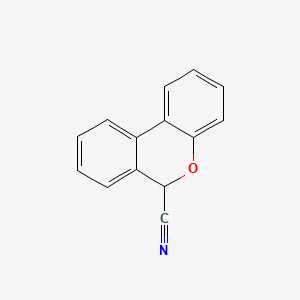

6-Cyano-6H-dibenzo(b,d)pyran

Description

Structural Classification and Nomenclature of Dibenzo[b,d]pyrans

Dibenzo[b,d]pyrans are characterized by a fused three-ring system where two benzene (B151609) rings are annulated to a pyran ring. The nomenclature specifies the fusion pattern, with "[b,d]" indicating the sides of the pyran ring where the benzene rings are attached. The numbering of the atoms in the ring system follows a standardized method to allow for the unambiguous identification of substituted derivatives.

The parent compound, 6H-dibenzo[b,d]pyran, has the molecular formula C₁₃H₁₀O. chemeo.com A key structural variation is the 6H-dibenzo[b,d]pyran-6-one, where the methylene (B1212753) group at the 6-position is replaced by a carbonyl group, forming a lactone. nih.gov These two core structures are the foundation for a vast array of derivatives with diverse functionalities.

The compound of focus, 6-Cyano-6H-dibenzo[b,d]pyran, is a derivative of the parent 6H-dibenzo[b,d]pyran where one of the hydrogen atoms at the 6-position is substituted with a cyano (-CN) group. This substitution is expected to significantly influence the electronic properties and reactivity of the molecule.

Historical Context of Dibenzo[b,d]pyran Chemistry

The exploration of dibenzo[b,d]pyran chemistry has a rich history, with early investigations dating back to the mid-20th century. A review from 2014 compiled literature on natural dibenzo[b,d]pyran-6-ones spanning from 1949. researchgate.net Early synthetic work, as described in a 1975 publication, often focused on the lactone derivatives (6H-dibenzo[b,d]pyran-6-ones) as precursors to the 6H-dibenzo[b,d]pyran systems. cdnsciencepub.com These initial methods included copper-catalyzed condensations and oxidative cyclizations, which often suffered from low yields. cdnsciencepub.com Over the decades, the synthetic methodologies have evolved dramatically, leading to more efficient and versatile routes to this important scaffold.

Overview of Advanced Synthetic Strategies for Dibenzo[b,d]pyran Scaffolds

Modern organic synthesis has provided a powerful toolkit for the construction of the dibenzo[b,d]pyran ring system. These advanced strategies offer improvements in efficiency, substrate scope, and functional group tolerance.

One prominent approach is the use of multicomponent domino reactions . A reported method affords 6H-dibenzo[b,d]pyran-6-ones through a sequence of six reactions, including a Knoevenagel condensation and an inverse electron demand Diels-Alder (IEDDA) reaction, with yields ranging from 10-79%. nih.gov Another advanced strategy involves transition-metal-catalyzed C-H activation . For instance, a rhodium(III)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones has been developed, proceeding through a cascade C-H activation annulation. nih.govscispace.com This method represents a more atom-economical and direct approach compared to classical methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , have also been effectively employed. A general procedure for the one-pot synthesis of benzo[c]chromen-6-ones (an isomer of dibenzo[b,d]pyran-6-ones) involves the coupling of a 2-bromoarylcarboxaldehyde with a 2-hydroxyphenylboronic acid. chemicalbook.com Furthermore, sequential one-pot procedures using Sonogashira coupling followed by benzannulation have been developed for the synthesis of 6H-dibenzo[b,d]pyran-6-ones from aryl 3-bromopropenoates and acetylenes. nih.gov

Other notable methods include [3+3] cyclizations of 1,3-bis(silyl enol ethers) with 3-silyloxy-2-en-1-ones to form functionalized dibenzo[b,d]pyran-6-ones after a series of steps. figshare.com The synthesis of cyano-substituted dibenzo[b,d]pyran derivatives has been reported in the context of more complex molecules. For example, a 2-[(6aR,10aR)-6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-3-yl]-2-methyl-propanoic acid 4-cyano-butyl ester was synthesized from the corresponding bromo-butyl ester using sodium cyanide. acs.org Additionally, a high-pressure Diels-Alder approach has been utilized to create a hydroxy-substituted 6a-cyano-tetrahydro-6H-benzo[c]chromen-6-one. who.int

These advanced synthetic strategies provide a robust platform for accessing a wide variety of dibenzo[b,d]pyran derivatives, including the specific target of this article, 6-Cyano-6H-dibenzo[b,d]pyran. The introduction of the cyano group at the 6-position would likely require a specialized synthetic approach, potentially involving the functionalization of a pre-formed 6H-dibenzo[b,d]pyran or the incorporation of a cyano-containing building block in a cyclization strategy.

Structure

3D Structure

Properties

CAS No. |

83358-33-2 |

|---|---|

Molecular Formula |

C14H9NO |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

6H-benzo[c]chromene-6-carbonitrile |

InChI |

InChI=1S/C14H9NO/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8,14H |

InChI Key |

WQHAZYSCIDMBTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC3=CC=CC=C23)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Cyano 6h Dibenzo B,d Pyran and Its Core Analogs

Direct Cyanation Approaches

The introduction of a cyano group at the C6 position of the 6H-dibenzo[b,d]pyran ring system can be approached through direct cyanation methods. These strategies involve the reaction of a suitable precursor with a cyanide-containing reagent.

Nucleophilic Cyanation Strategies (e.g., using trimethylsilylcyanide)

Nucleophilic cyanation offers a direct route to introduce a nitrile functional group. Trimethylsilylcyanide (TMSCN) is a versatile and commonly used reagent for this purpose due to its relatively low toxicity compared to other cyanide sources. nih.govd-nb.info The reaction typically proceeds via the activation of an electrophilic center, which then undergoes nucleophilic attack by the cyanide anion.

In the context of the 6H-dibenzo[b,d]pyran scaffold, a precursor such as a 6-halo-6H-dibenzo[b,d]pyran or a related derivative with a suitable leaving group at the C6 position would be required. The reaction with TMSCN, often in the presence of a Lewis acid catalyst, would lead to the formation of 6-Cyano-6H-dibenzo[b,d]pyran. Lewis acids such as trimethylsilyl (B98337) triflate, cobalt(II) chloride, boron trifluoride etherate, and tin(II) chloride can enhance the cyanation of acetals with TMSCN. taylorandfrancis.com While direct experimental data for the cyanation of a 6H-dibenzo[b,d]pyran derivative was not found in the provided search results, the general reactivity of TMSCN with electrophiles suggests this would be a viable synthetic pathway. researchgate.net The diastereoselectivity of such reactions can be influenced by the high reactivity of the nucleophile. researchgate.net

The general mechanism involves the coordination of the Lewis acid to the leaving group, facilitating its departure and the formation of an oxocarbenium ion intermediate. Subsequent nucleophilic attack by the cyanide from TMSCN furnishes the desired nitrile product.

Multi-component and Cascade Reactions

Multi-component and cascade reactions provide an efficient means to construct the dibenzo[b,d]pyran core, often with the concomitant introduction of desired functional groups. These reactions are characterized by the formation of multiple chemical bonds in a single synthetic operation, thereby increasing synthetic efficiency.

Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions in Dibenzo[b,d]pyranone Synthesis (including use of 4-cyanocoumarins as dienophiles)

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of heterocyclic systems. rsc.orgnih.govsci-hub.se In the synthesis of dibenzopyranones, a new approach utilizes the Diels-Alder cycloaddition of 4-cyanocoumarins with 1-silyloxydienes. nih.gov The 4-cyanocoumarins act as dienophiles, reacting with the electron-rich dienes to form cycloadducts. These adducts can then be converted in a single step to the desired dibenzopyranones through treatment with a base, which facilitates the loss of the cyano and silyloxy groups. nih.gov This methodology allows for the facile synthesis of highly substituted dibenzopyranones. nih.gov

| Dienophile | Diene | Product | Reference |

| 4-Cyanocoumarins | 1-Silyloxydienes | Highly substituted dibenzopyranones | nih.gov |

Domino Reaction Sequences for the Dibenzo[b,d]pyran Core (e.g., Knoevenagel condensation, transesterification, enamine formation, 1,2-elimination, transfer hydrogenation)

A multicomponent domino reaction has been reported for the synthesis of 6H-dibenzo[b,d]pyran-6-ones. nih.govsigmaaldrich.com This complex transformation involves a sequence of six reactions: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels-Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation. nih.gov A key feature of this methodology is the in situ generation of both the diene and the dienophile for the pivotal IEDDA step, mediated by a secondary amine. nih.gov This approach has been successfully applied to the total synthesis of cannabinol. nih.gov The yields for this domino reaction are reported to be in the range of 10-79%, which are noted to be considerably better than those obtained through a stepwise process. nih.gov

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis, particularly with palladium, has emerged as a versatile and powerful strategy for the construction of the dibenzo[b,d]pyran core. rsc.org These methods often involve the formation of carbon-carbon and carbon-oxygen bonds through various coupling and annulation reactions.

Palladium-Catalyzed Cyclization and Cross-Coupling Methods (e.g., Suzuki-Miyaura, Sonogashira-benzannulation, C-H lactonization)

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of C-C bonds. youtube.comyoutube.commdpi.com A novel and efficient one-step parallel synthesis of dibenzopyranones has been developed using a microwave-promoted Suzuki-Miyaura cross-coupling reaction between bromo arylcarboxylates and o-hydroxyarylboronic acids. nih.govnih.gov This reaction proceeds via a tandem C-C bond formation followed by spontaneous lactonization to afford the dibenzopyranone core in good to excellent yields. nih.govnih.gov This method is amenable to parallel synthesis, making it suitable for the generation of libraries of analogues for drug discovery research. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Bromo arylcarboxylates | o-Hydroxyarylboronic acids | Palladium catalyst | Dibenzopyranones |

Sonogashira-Benzannulation:

A sequential one-pot procedure utilizing a Sonogashira coupling followed by a palladium-catalyzed benzannulation reaction has been employed for the synthesis of 6H-dibenzo[b,d]pyran-6-ones. researchgate.net The Sonogashira coupling occurs between aryl 3-bromopropenoates, bearing enynes at the ortho-position of the aryl group, and various alkynes to form enyne intermediates in situ. researchgate.net These intermediates then undergo a palladium-catalyzed benzannulation to yield the target dibenzopyranones. researchgate.net This method has also been adapted for substrates bearing iodine at the ortho-position of the aryl group, which react with diynes to produce the corresponding dibenzopyranones. researchgate.net

C-H Lactonization:

Palladium-catalyzed C-H activation and functionalization represent a modern and atom-economical approach to the synthesis of complex molecules. semanticscholar.orgfigshare.com Dibenzopyranones can be synthesized via a palladium-catalyzed phenol-directed C-H activation/carbonylation of 2-phenylphenol (B1666276) derivatives in the presence of carbon monoxide. nih.gov In this reaction, Pd(OAc)₂ is used as the catalyst with Cu(OAc)₂ as a catalytic oxidant in the presence of air. nih.gov Another approach involves a Pd(II)/Pd(IV)-catalyzed carboxyl-directed C-H activation/C-O cyclization to construct biaryl lactones. northeastern.edu This method has been utilized in the total synthesis of cannabinol. northeastern.edu

| Starting Material | Catalyst System | Reagents | Product |

| 2-Phenylphenol derivatives | Pd(OAc)₂ / Cu(OAc)₂ | CO, Air | Dibenzopyranones |

| Biaryl carboxylic acids | Pd(II)/Pd(IV) catalyst | - | Biaryl lactones |

Rhodium(III)-Catalyzed C-H Activation and Annulation Pathways

A significant advancement in the synthesis of dibenzo[b,d]pyran-6-ones involves a redox-neutral cascade reaction catalyzed by Rhodium(III). nih.govnih.gov This method utilizes readily available aryl ketone O-acetyl oximes and quinones to construct the heterocyclic core through a process of C-H activation and annulation, which notably involves a C-C bond cleavage. nih.gov

The reaction is typically catalyzed by a [CpRhCl2]2 complex with AgSbF6 as an additive, in a solvent such as 1,2-dichloroethane (B1671644) (DCE). The process is initiated by the directed C-H cleavage of the aryl ketone O-acetyl oxime by the active CpRh(III) catalyst, forming a five-membered rhodacycle intermediate. nih.gov This intermediate then coordinates with the quinone, which undergoes migratory insertion into the Rh-C bond, expanding to a seven-membered rhodacycle. Subsequent protonolysis and aromatization yield a biaryl intermediate. A key and unprecedented step in the proposed mechanism is the oxidative addition of Rh(III) to the N-O bond of the oxime moiety, forming a Rh(V) species. nih.gov This is followed by a β-carbon elimination, which constitutes the C-C bond cleavage, and subsequent intramolecular nucleophilic addition and hydrolysis to yield the final dibenzo[b,d]pyran-6-one product. nih.gov

The scope of this reaction is broad, accommodating various substituents on both the aryl ketone oxime and the quinone. For instance, acetophenone (B1666503) O-acetyl oximes with electron-donating or electron-withdrawing groups on the aromatic ring react efficiently. nih.gov The reaction also tolerates different quinone derivatives, such as methyl benzoquinone and naphthoquinone, leading to the corresponding substituted dibenzo[b,d]pyran-6-ones. nih.gov

Table 1: Examples of Rh(III)-Catalyzed Synthesis of Dibenzo[b,d]pyran-6-ones

| Aryl Ketone O-acetyl Oxime Substrate | Quinone Substrate | Resulting Product | Yield (%) |

|---|---|---|---|

| Acetophenone O-acetyl oxime | 1,4-Benzoquinone | 2-Hydroxydibenzo[b,d]pyran-6-one | 82 |

| 4'-Methoxyacetophenone O-acetyl oxime | 1,4-Benzoquinone | 2-Hydroxy-8-methoxydibenzo[b,d]pyran-6-one | 75 |

| 4'-Chloroacetophenone O-acetyl oxime | 1,4-Benzoquinone | 8-Chloro-2-hydroxydibenzo[b,d]pyran-6-one | 68 |

| 2-Acetonaphthone O-acetyl oxime | 1,4-Benzoquinone | 2-Hydroxy-6H-naphtho[2,3-c]chromen-6-one | 55 |

This data is illustrative and compiled from findings reported in scientific literature. nih.gov

Ruthenium-Catalyzed Carbonylative C-H Cyclization

Ruthenium-based catalytic systems offer an alternative and efficient pathway for the synthesis of 6H-dibenzo[b,d]pyran-6-ones from 2-arylphenol precursors. This method proceeds via a carbonylative C-H cyclization, incorporating a carbon monoxide (CO) molecule to form the lactone ring of the dibenzopyranone core.

The reaction is effectively catalyzed by a combination of [RuCl2(p-cymene)]2 and a carbene ligand, such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr), in the presence of an acid like pivalic acid (PivOH). The process operates efficiently under a balloon pressure of CO and utilizes an oxidant, typically O2. A key advantage of this methodology is its tolerance of a wide range of functional groups on the 2-arylphenol substrate, including alkoxycarbonyl groups, acetyl groups, and halogen atoms such as fluorine, chlorine, and bromine. The reaction generally provides good to high yields of the desired substituted 6H-dibenzo[b,d]pyran-6-ones.

This ruthenium-catalyzed approach represents a significant contribution to the synthesis of this heterocyclic system, providing a direct method for the construction of the dibenzopyranone skeleton from readily accessible starting materials.

Table 2: Ruthenium-Catalyzed Carbonylative Cyclization of 2-Arylphenols

| 2-Arylphenol Substrate | Product | Yield (%) |

|---|---|---|

| 2-Phenylphenol | 6H-Dibenzo[b,d]pyran-6-one | 85 |

| 4'-Methyl-2-phenylphenol | 2-Methyl-6H-dibenzo[b,d]pyran-6-one | 92 |

| 4'-Methoxy-2-phenylphenol | 2-Methoxy-6H-dibenzo[b,d]pyran-6-one | 88 |

| 4'-Chloro-2-phenylphenol | 2-Chloro-6H-dibenzo[b,d]pyran-6-one | 78 |

This data is illustrative and compiled from findings reported in scientific literature.

Silver-Catalyzed C(sp2)–H Functionalization

Silver-catalyzed C(sp2)–H functionalization has emerged as a valuable method for constructing the dibenzo[b,d]pyran-6-one core, representing a mild and efficient alternative to other transition metal-catalyzed processes. researchgate.net This strategy typically involves the intramolecular oxidative cyclization of 2-arylbenzoic acids.

A common catalytic system for this transformation employs silver nitrate (B79036) (AgNO3) as the catalyst and ammonium (B1175870) persulfate ((NH4)2S2O8) as the oxidant. researchgate.net The reaction proceeds at room temperature in a biphasic solvent system like CH2Cl2/H2O, and notably, can be carried out in an open flask, highlighting its operational simplicity. researchgate.net This method demonstrates good functional group compatibility due to its mild conditions. researchgate.net

Mechanistic studies, including kinetic isotope effect (KIE) experiments, suggest that the reaction likely proceeds through a radical pathway. researchgate.net The proposed mechanism involves the oxidation of Ag(I) to Ag(II) by the persulfate oxidant. The Ag(II) species then reacts with the 2-arylbenzoic acid to generate a carboxyl radical. This is followed by an intramolecular radical addition onto the adjacent aromatic ring to form a new radical intermediate. Subsequent one-electron oxidation and deprotonation lead to the formation of the final lactone product, the dibenzo[b,d]pyran-6-one. researchgate.net

Radical and Photochemical Synthesis Routes

Oxidative Radical Cyclizations

Oxidative radical cyclizations provide a powerful method for the formation of the dibenzo[b,d]pyran skeleton. As mentioned in the context of silver-catalyzed reactions (Section 2.3.4), these transformations can be initiated by the generation of a key radical intermediate that triggers the ring-closing event. researchgate.net

In the silver-catalyzed C–H functionalization/C–O cyclization of 2-arylbenzoic acids, the crucial step is the formation of a carboxyl radical from the carboxylic acid precursor. researchgate.net This is achieved through a single electron transfer (SET) process mediated by the high-valent silver species. The resulting electrophilic carboxyl radical then undergoes an intramolecular homolytic aromatic substitution (HAS) onto the neighboring aryl ring. This cyclization step forms the C-C bond necessary to construct the tricyclic system. The subsequent oxidation of the resulting cyclohexadienyl radical and loss of a proton rearomatizes the system to afford the stable dibenzo[b,d]pyran-6-one. The use of a strong oxidant like ammonium persulfate is essential for both the generation of the initial radical and the final oxidation step. researchgate.net

Photorearrangement and Photocyclization Strategies

Photochemical methods offer unique pathways for the synthesis of complex aromatic systems, including dibenzo[b,d]pyrans. These reactions utilize light energy to promote rearrangements or cyclizations that might be difficult to achieve under thermal conditions.

One relevant strategy is intramolecular photocyclization, often followed by dehydrogenation. For instance, while not applied directly to 6-cyano-6H-dibenzo[b,d]pyran, the principles of solvent-controlled photocyclization have been demonstrated in related heterocyclic systems. rsc.org A hypothetical photochemical route to the dibenzo[b,d]pyran core could involve the irradiation of a suitably substituted biaryl precursor, such as a 2-phenoxybenzoic acid derivative. Upon photoexcitation, the molecule could undergo an intramolecular cyclization to form a dihydropyran intermediate. Subsequent in-situ oxidation or dehydrogenation, potentially facilitated by an oxidant or by air, would then lead to the aromatic dibenzo[b,d]pyran product. The specific conditions, such as the choice of solvent and the presence of a photosensitizer, could be crucial in controlling the reaction pathway and yield. rsc.org

Stereoselective Synthesis of Substituted Dibenzo[b,d]pyrans

The stereoselective synthesis of substituted dibenzo[b,d]pyrans, particularly those with chiral centers in the pyran ring, is a significant challenge in organic synthesis. While methods for the stereoselective synthesis of the parent dibenzo[b,d]pyran are not extensively documented, principles from related pyran synthesis can be considered.

A notable strategy for achieving stereoselectivity in the formation of six-membered oxygen heterocycles is the ring-expansion of smaller, stereochemically-defined precursors. For example, a stereoselective, metal-free ring-expansion of monocyclopropanated furans has been developed to access highly functionalized dihydro-2H-pyran derivatives. nih.gov This method relies on a Brønsted acid-mediated rearrangement of a cyclopropylcarbinyl cation intermediate, where the stereochemistry of the starting cyclopropane (B1198618) directs the formation of the new stereocenters in the pyran ring. nih.gov

Adapting such a strategy to the dibenzo[b,d]pyran system would be a novel approach. It would hypothetically involve the synthesis of a stereochemically pure, cyclopropanated dibenzofuran (B1670420) derivative. Subsequent acid-mediated ring-expansion could then, in principle, lead to a stereodefined, partially saturated dibenzo[b,d]pyran. Further synthetic manipulations would be required to achieve the fully aromatic core or other desired substitution patterns while retaining the stereochemical integrity. This approach highlights a potential direction for future research into the asymmetric synthesis of complex dibenzo[b,d]pyran analogues.

Control of Stereogenic Centers (e.g., at C6)

The stereoselective synthesis of 6-substituted-6H-dibenzo[b,d]pyran derivatives, wherein the C6 position constitutes a stereogenic center, remains a specialized and less explored area of synthetic chemistry. The introduction of a substituent at the C6 position, such as a cyano group in 6-cyano-6H-dibenzo[b,d]pyran, creates a chiral center. However, a review of established synthetic methodologies indicates a significant focus on the synthesis of achiral 6H-dibenzo[b,d]pyran-6-ones or derivatives where the C6 position is not a stereocenter, such as in 6,6-disubstituted analogs.

Detailed research findings specifically addressing the enantioselective or diastereoselective synthesis of 6-cyano-6H-dibenzo[b,d]pyran, or the control of the stereogenic center at C6 for its core analogs, are not extensively documented in publicly available scientific literature. Methodologies that are commonly employed for the construction of the dibenzo[b,d]pyran skeleton, such as those involving multicomponent reactions or transition-metal-catalyzed cyclizations, typically yield products that are either achiral at the C6 position or are generated as racemic mixtures.

Strategies that could theoretically be applied to induce stereocontrol at the C6 position include:

Asymmetric reduction of a precursor like 6H-dibenzo[b,d]pyran-6-one to a chiral 6-hydroxy derivative, which could then be further functionalized.

The use of chiral auxiliaries to direct the stereochemical outcome of a nucleophilic addition to a C6-functionalized intermediate.

Development of enantioselective catalytic methods for the direct functionalization of the C6 position.

Despite these theoretical possibilities, specific and detailed research findings, including data on enantiomeric excess or diastereomeric ratios for the synthesis of 6-cyano-6H-dibenzo[b,d]pyran or closely related C6-monosubstituted analogs, are not available in the reviewed literature. Consequently, no established protocols or detailed research findings can be presented for this specific subsection at this time. Further research is required to develop and document methodologies for the stereocontrolled synthesis of these chiral dibenzo[b,d]pyran derivatives.

Chemical Reactivity and Transformation Studies of 6 Cyano 6h Dibenzo B,d Pyran

Reactions at the Cyano Group

The nitrile functionality is a versatile synthetic handle, susceptible to a variety of chemical transformations. openstax.org

Reduction of the Cyano Moiety

The cyano group of 6-Cyano-6H-dibenzo[b,d]pyran can be reduced to a primary amine. A common and effective method for this transformation is the use of strong reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion which is further reduced to the amine. libretexts.orglibretexts.org

This transformation is significant as it converts the cyano group into a nucleophilic amino group, opening up pathways for further derivatization, such as acylation or alkylation, to introduce new functional groups and build more complex molecular architectures.

Derivatization of the Nitrile Functionality

The nitrile group can undergo hydrolysis to yield either a carboxylic acid or an amide, depending on the reaction conditions. openstax.orglibretexts.org This reaction can be catalyzed by either acid or base. lumenlearning.com

Acid-catalyzed hydrolysis: In the presence of aqueous acid, the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack of water. chemistrysteps.comlumenlearning.com The initial product is an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under the reaction conditions leads to the formation of the corresponding carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide (B78521) ion directly attacks the nitrile carbon. openstax.org The resulting intermediate is protonated by water to form an imidic acid, which, similar to the acid-catalyzed pathway, tautomerizes to an amide. Subsequent hydrolysis of the amide yields a carboxylate salt. openstax.org

The conversion of the cyano group to a carboxylic acid or an amide introduces new functionalities that can be used for a variety of subsequent chemical modifications.

Reactivity of the Dibenzo[b,d]pyran Core

The dibenzo[b,d]pyran core consists of two benzene (B151609) rings fused to a central pyran ring. The reactivity of these aromatic rings towards substitution reactions is influenced by the electron-donating nature of the pyran oxygen and the electron-withdrawing effect of the cyano group at the 6-position.

Electrophilic and Nucleophilic Substitutions on Aromatic Rings

Electrophilic Aromatic Substitution (SEAr):

Interactive Data Table: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | R-CO⁺ |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is less common for electron-rich aromatic systems. However, the presence of a strong electron-withdrawing group can make the aromatic ring susceptible to nucleophilic attack. youtube.commasterorganicchemistry.com While the dibenzo[b,d]pyran core is generally electron-rich due to the pyran oxygen, the influence of the cyano group might allow for SNAr reactions under specific conditions, particularly if a good leaving group is present on the aromatic rings. rsc.orgnih.gov The reaction proceeds through a negatively charged intermediate, and the rate is enhanced by electron-withdrawing substituents. masterorganicchemistry.com

Reactions Involving the Pyran Oxygen

Transformations of the 6-Position (e.g., alkylation of 6-cyano-6H-dibenzo[b,d]thiopyran analogues)

While specific studies on the transformation of the 6-position of 6-Cyano-6H-dibenzo[b,d]pyran are not detailed in the available search results, the reactivity of this benzylic-like position is of interest. The cyano group at this position stabilizes a potential adjacent carbanion, which could facilitate reactions such as alkylation. Studies on analogous sulfur-containing systems, such as 6-cyano-6H-dibenzo[b,d]thiopyrans, could provide insights into the potential reactivity at this position. However, direct experimental data for the title compound is not available in the provided search context.

Oxidative and Reductive Transformations of the Skeleton

Research into the oxidative and reductive transformations of 6-Cyano-6H-dibenzo[b,d]pyran has primarily focused on the reactivity of the cyano group at the 6-position. These transformations alter the functionality on the dibenzopyran skeleton, leading to the formation of key derivatives such as carboxylic acids and primary amines.

One of the principal oxidative transformations of 6-Cyano-6H-dibenzo[b,d]pyran involves the hydrolysis of the nitrile. This reaction can be performed under either acidic or basic conditions to yield 6-Carboxy-6H-dibenzo[b,d]pyran. The mechanism under acidic conditions typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water. Subsequent tautomerization and further hydrolysis lead to the carboxylic acid and ammonia. In basic hydrolysis, a hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent protonation steps during workup yield the carboxylic acid.

Reductive transformations of the cyano group on the dibenzopyran skeleton open pathways to aminomethyl derivatives. A common and effective method for this reduction is the use of lithium aluminum hydride (LiAlH₄). This powerful reducing agent provides hydride ions that add to the carbon-nitrogen triple bond, ultimately forming 6-(Aminomethyl)-6H-dibenzo[b,d]pyran after an aqueous workup. This reaction is a valuable method for the synthesis of primary amines from nitriles.

Another significant reductive pathway involves the use of diisobutylaluminum hydride (DIBAL-H). This bulky reducing agent allows for the partial reduction of the nitrile to an imine intermediate. Subsequent hydrolysis of this intermediate furnishes 6-Formyl-6H-dibenzo[b,d]pyran, an aldehyde derivative. Careful control of reaction conditions, particularly temperature, is crucial to prevent over-reduction to the amine. masterorganicchemistry.com

Catalytic hydrogenation is also a viable method for the reduction of the cyano group. This process typically involves hydrogen gas and a metal catalyst, such as palladium, platinum, or Raney nickel. The reaction proceeds through the addition of hydrogen across the carbon-nitrogen triple bond to yield the primary amine, 6-(Aminomethyl)-6H-dibenzo[b,d]pyran.

The following tables summarize the key oxidative and reductive transformations of the 6-cyano group on the 6H-dibenzo[b,d]pyran skeleton.

Table 1: Oxidative Transformation of 6-Cyano-6H-dibenzo[b,d]pyran

| Starting Material | Reagents and Conditions | Product | Transformation |

| 6-Cyano-6H-dibenzo[b,d]pyran | H₃O⁺ or OH⁻, heat | 6-Carboxy-6H-dibenzo[b,d]pyran | Hydrolysis of Nitrile |

Table 2: Reductive Transformations of 6-Cyano-6H-dibenzo[b,d]pyran

| Starting Material | Reagents and Conditions | Product | Transformation |

| 6-Cyano-6H-dibenzo[b,d]pyran | 1. LiAlH₄, Et₂O or THF2. H₂O | 6-(Aminomethyl)-6H-dibenzo[b,d]pyran | Reduction to Primary Amine |

| 6-Cyano-6H-dibenzo[b,d]pyran | 1. DIBAL-H, Toluene, -78°C2. H₃O⁺ | 6-Formyl-6H-dibenzo[b,d]pyran | Partial Reduction to Aldehyde |

| 6-Cyano-6H-dibenzo[b,d]pyran | H₂, Pd/C, PtO₂, or Raney Ni | 6-(Aminomethyl)-6H-dibenzo[b,d]pyran | Catalytic Hydrogenation to Primary Amine |

Mechanistic Investigations in 6 Cyano 6h Dibenzo B,d Pyran Chemistry

Elucidation of Reaction Pathways

Determining the step-by-step sequence of bond-making and bond-breaking events is a primary goal of mechanistic chemistry. For molecules based on the dibenzo[b,d]pyran scaffold, this involves identifying key intermediates and understanding how they transform into the final product.

Spectroscopic techniques are invaluable tools for the real-time or near-real-time observation of chemical reactions. By monitoring changes in spectral signatures, researchers can infer the presence of transient species and track the progress of a reaction.

In the context of reactions involving nitriles (cyano groups), such as the synthesis of 6-Cyano-6H-dibenzo[b,d]pyran, Infrared (IR) spectroscopy is particularly useful. The C≡N triple bond of the cyano group has a characteristic sharp absorption band in the IR spectrum, typically appearing around 2220-2260 cm⁻¹. The appearance or disappearance of this peak can confirm the incorporation or reaction of the cyano functionality. nih.gov

Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms. During a reaction, the formation of intermediates can be detected by the appearance of new signals or shifts in existing signals. For instance, the formation of the pyran ring would lead to characteristic signals for the protons attached to the heterocyclic core. nih.gov Mass spectrometry can be used to detect the molecular weights of intermediates and products, further confirming the proposed reaction pathway. nih.gov

Isotopic labeling is a powerful technique used to trace the fate of specific atoms through a reaction and to probe the nature of bond-cleavage steps. Replacing a hydrogen atom with its heavier isotope, deuterium (B1214612) (D), can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. A significant KIE (typically >1.5) indicates that the cleavage of the C-H bond is involved in the rate-determining step of the reaction. mdpi.com

This method has been effectively applied to understand the mechanism of rhodium(III)-catalyzed reactions for the synthesis of the related dibenzo[b,d]pyran-6-one core. nih.gov In one study, deuterium-labeling experiments were conducted to gain insight into the catalytic mechanism of a C-H activation annulation reaction. nih.gov

Two key experiments were performed:

Intermolecular Competition: A competition experiment between a standard (protio) starting material and its deuterated analogue resulted in a KIE value of 1.86. nih.gov

Parallel Reactions: Two separate, side-by-side reactions were run, one with the protio substrate and one with the deutero substrate. The rates of these reactions gave a KIE value of 2.03. nih.gov

These results, summarized in the table below, strongly demonstrated that the C-H bond cleavage is a crucial part of the rate-determining step in the catalytic cycle. nih.gov

Kinetic Isotope Effect in Rh(III)-Catalyzed Synthesis of Dibenzo[b,d]pyran-6-one

| Experiment Type | Description | Observed KIE (kH/kD) | Reference |

|---|---|---|---|

| Intermolecular Competition | Reaction with a mixture of protio and deutero substrates. | 1.86 | nih.gov |

| Parallel Reactions | Comparison of rates from two separate reactions. | 2.03 | nih.gov |

Computational and Theoretical Studies

Computational chemistry provides a powerful lens through which to view reaction mechanisms at the molecular level. Theoretical models can calculate the structures and energies of reactants, products, transition states, and intermediates, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and predict their reactivity. For complex multi-step reactions, DFT can be used to map out the entire potential energy surface, identifying the most likely reaction pathway by comparing the activation energies of different possible routes.

In studies on the synthesis of related 2-amino-3-cyano-4H-pyran derivatives, DFT calculations were employed to explain the regioselectivity of the reaction. nih.gov The calculations can model the step-by-step formation of the product, starting from the reactants. For example, the reaction between an aldehyde and cyanocinnamonitrile can be modeled to form an intermediate complex. nih.gov The energy of this step, as well as the energy of the transition state (TS) leading to it, can be calculated to understand the feasibility of the pathway. nih.gov

Example DFT Calculated Energies for a Pyran Formation Step

| Reaction Step | Species | Calculated Energy (kcal/mol) | Reference |

|---|---|---|---|

| Formation of Intermediate Complex (IC1) | Transition State (TS1) | +6.33 (Endothermic) | nih.gov |

| Formation of Intermediate Complex (IC1) | Intermediate (IC1) | -13.14 (Exothermic) | nih.gov |

By calculating the energies for each proposed intermediate and transition state, researchers can construct a complete energy profile for the reaction, corroborating experimental findings and explaining observed outcomes like product selectivity. nih.govnih.gov DFT is also used to analyze electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which relates to the chemical reactivity and stability of the molecule. bohrium.com

While DFT calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, allowing researchers to study conformational changes, solvent effects, and the stability of molecular complexes.

For pyran-containing compounds, MD simulations have been used to explore the dynamic behavior of ligand-receptor complexes. nih.gov For example, in drug design studies involving dibenzopyran derivatives, MD simulations can confirm the stability of the interactions between the molecule and its protein target, such as cyclin-dependent kinase-2 (CDK2). nih.gov These simulations help to validate docking poses and provide a more realistic picture of how the molecule behaves in a biological environment.

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.orgresearchgate.net These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and an experimentally measured property, such as a reaction rate or equilibrium constant. chemrxiv.org

While specific QSRR studies on 6-Cyano-6H-dibenzo[b,d]pyran are not widely documented, the principles are broadly applied in medicinal chemistry in the form of Quantitative Structure-Activity Relationship (QSAR) studies on related benzopyran structures. nih.govnih.gov In these studies, various molecular descriptors are used to build predictive models for biological activity.

Common Molecular Descriptors Used in QSAR/QSRR Studies

| Descriptor Type | Examples | Information Provided | Reference |

|---|---|---|---|

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity, polarizability | mdpi.com |

| Topological | Wiener index, Kier & Hall indices | Molecular size, shape, and branching | nih.gov |

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, electrophilicity, nucleophilicity | rsc.org |

| Steric / 3D | Van der Waals surface area, Molecular volume | Molecular size and shape in 3D space | nih.gov |

For instance, a QSAR study on benzopyranes acting as P-glycoprotein inhibitors found a linear correlation between the van der Waals surface area of hydrophobic atoms and the pharmacological activity. nih.gov Such models help identify the key structural features that govern a molecule's behavior, which is essential for designing more effective compounds or for planning synthetic strategies. nih.govchemrxiv.org

Kinetics and Thermodynamics of Key Transformations

A comprehensive understanding of the chemical behavior of 6-Cyano-6H-dibenzo[b,d]pyran necessitates a detailed examination of the kinetics and thermodynamics of its key chemical transformations. However, a review of the current scientific literature indicates a significant gap in experimental and computational data specifically pertaining to the reaction rates, activation energies, and thermodynamic parameters for this compound.

In the absence of direct research on 6-Cyano-6H-dibenzo[b,d]pyran, a general discussion of the expected kinetic and thermodynamic considerations for related compounds can provide a theoretical framework. For instance, the presence of the electron-withdrawing cyano group at the 6-position would be expected to influence the electronic properties of the entire dibenzo[b,d]pyran system, thereby affecting the rates and equilibria of its reactions compared to the unsubstituted parent compound.

Future research efforts would be essential to populate the following data tables and provide a robust analysis of the mechanistic pathways.

Table 1: Hypothetical Kinetic Data for Transformations of 6-Cyano-6H-dibenzo[b,d]pyran

| Transformation | Rate Constant (k) | Activation Energy (Ea) | Frequency Factor (A) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: Hypothetical Thermodynamic Data for Transformations of 6-Cyano-6H-dibenzo[b,d]pyran

| Transformation | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

The lack of available data underscores the need for focused research to characterize the fundamental chemical properties of 6-Cyano-6H-dibenzo[b,d]pyran. Such studies would be crucial for unlocking its full potential in various chemical applications.

Advanced Spectroscopic and Structural Elucidation Techniques for Dibenzo B,d Pyran Systems

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound, providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.govlongdom.org This precision allows for the determination of the elemental composition and, consequently, the molecular formula with a high degree of confidence.

For a compound like 6-Cyano-6H-dibenzo(b,d)pyran, with a theoretical molecular formula of C₁₄H₉NO, HRMS would be employed to experimentally verify this composition. The technique can distinguish between molecules with the same nominal mass but different elemental formulas due to the slight mass differences between isotopes.

Illustrative Example with a Related Compound:

While specific HRMS data for this compound is not available, we can consider the parent compound, 6H-Dibenzo[b,d]pyran (C₁₃H₁₀O). nist.gov

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| 6H-Dibenzo[b,d]pyran | C₁₃H₁₀O | 182.0732 |

| This compound | C₁₄H₉NO | 207.0684 |

In a hypothetical HRMS analysis of this compound, the experimentally measured m/z value would be compared to the calculated exact mass. A close correlation, typically within a few parts per million (ppm), would confirm the molecular formula C₁₄H₉NO.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

For this compound, ¹H NMR spectroscopy would reveal the chemical environment of each proton, their multiplicity (splitting patterns), and their integration (number of protons). The aromatic protons on the dibenzo[b,d]pyran core would appear in a distinct region of the spectrum, and their coupling patterns would help to assign their specific positions. The proton at the C6 position, being adjacent to both the oxygen atom and the cyano group, would likely exhibit a characteristic chemical shift.

¹³C NMR spectroscopy would complement the proton data by providing information on the chemical environment of each carbon atom. The carbon of the cyano group would have a distinct chemical shift in the downfield region of the spectrum.

Hypothetical ¹H and ¹³C NMR Data for this compound:

Due to the absence of specific experimental data, the following tables present hypothetical but chemically reasonable NMR data for this compound, based on the analysis of related pyran and dibenzopyran structures. nih.gov

Hypothetical ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.20 - 8.10 | m | 8H | Aromatic-H |

Hypothetical ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 150.0 - 110.0 | Aromatic-C |

| 118.0 | CN |

| 70.0 | C-6 |

Further 2D NMR experiments would be crucial for the definitive assignment of all proton and carbon signals and to confirm the connectivity of the entire molecule.

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography on this compound, a single crystal of suitable quality would be required. The diffraction pattern of X-rays passing through the crystal would be collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

Illustrative Crystallographic Data for a Related Pyran Derivative:

While a crystal structure for this compound is not available, data from a substituted 4H-pyran derivative, methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, can illustrate the type of information obtained. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.27958 (5) |

| b (Å) | 11.18770 (6) |

| c (Å) | 15.3418 (7) |

| β (°) | 99.899 (2) |

| Volume (ų) | 1737.56 (15) |

For this compound, X-ray crystallography would confirm the planar nature of the dibenzo[b,d]pyran ring system and provide precise measurements of the bond lengths and angles, including those involving the cyano group and the stereocenter at C6.

Chiroptical Spectroscopy for Stereochemical Analysis (e.g., Circular Dichroism)

If the synthesis of this compound results in a chiral molecule (i.e., if the C6 position is a stereocenter and the molecule is not a racemate), chiroptical spectroscopy techniques such as Circular Dichroism (CD) would be essential for its stereochemical analysis. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is unique to a specific enantiomer and can be used to determine its absolute configuration, often through comparison with theoretical calculations.

Application to Chiral Dibenzo[b,d]pyran Systems:

The chiroptical properties of various chiral heterocyclic compounds have been investigated. nih.gov For a chiral derivative of this compound, the CD spectrum would be expected to show distinct Cotton effects arising from the electronic transitions within the dibenzo[b,d]pyran chromophore. The sign and magnitude of these effects would be directly related to the stereochemistry at the C6 position.

In the absence of experimental data, theoretical calculations using methods like time-dependent density functional theory (TD-DFT) could predict the CD spectrum for each enantiomer of a chiral 6-substituted-6H-dibenzo(b,d)pyran. By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized compound could be assigned.

Future Directions and Open Questions in the Research of 6 Cyano 6h Dibenzo B,d Pyran

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic approaches to the dibenzo[b,d]pyran core often rely on multi-step sequences or require harsh reaction conditions. The future of synthesizing 6-Cyano-6H-dibenzo[b,d]pyran and its derivatives will likely focus on the development of more efficient, atom-economical, and environmentally benign methods.

Key Research Objectives:

One-Pot and Multicomponent Reactions: Designing domino or multicomponent reactions that allow for the construction of the 6-Cyano-6H-dibenzo[b,d]pyran scaffold in a single synthetic operation from simple, readily available starting materials would be a significant advancement. This approach, which has been successfully applied to the synthesis of 6H-dibenzo[b,d]pyran-6-ones, could drastically improve efficiency and reduce waste. nih.govsigmaaldrich.com

Green Chemistry Approaches: The exploration of "green" synthetic routes is a critical area for future investigation. This includes the use of recyclable catalysts, such as heteropolyacids, and employing environmentally friendly solvents or even solvent-free reaction conditions. researchgate.net The development of such methods would align with the growing demand for sustainable chemical manufacturing.

Catalytic C-H Functionalization: Direct C-H activation and functionalization strategies represent a powerful tool for the late-stage introduction of the cyano group or for the further derivatization of the dibenzopyran core. Investigating transition-metal-catalyzed C-H cyanation on a pre-formed 6H-dibenzo[b,d]pyran skeleton could provide a more direct and versatile entry to the target molecule and its analogues.

Exploration of Undiscovered Reactivity Pathways

The reactivity of the 6-Cyano-6H-dibenzo[b,d]pyran system remains largely unexplored. The interplay between the pyran ring, the fused aromatic systems, and the electron-withdrawing cyano group presents a rich landscape for discovering novel chemical transformations.

Potential Areas of Investigation:

Transformations of the Cyano Group: The cyano moiety is a versatile functional handle that can be converted into a wide array of other functional groups, including amines, carboxylic acids, amides, and tetrazoles. A systematic study of the reactivity of the cyano group in this specific heterocyclic context could unlock access to a diverse library of new derivatives with potentially interesting properties.

Reactions at the Pyran Ring: Investigating the reactivity of the pyran ring, such as ring-opening reactions, cycloadditions, or functionalization at the 6-position, could lead to the discovery of novel molecular scaffolds. For instance, exploring the [4+2] cycloaddition reactivity, a strategy used in the synthesis of related dibenzopyranones, could yield complex polycyclic structures. researchgate.net

Photochemical Reactivity: The extended π-system of the dibenzopyran core suggests that this molecule may possess interesting photochemical properties. Studies on the photoisomerization or photoreactivity of 6-Cyano-6H-dibenzo[b,d]pyran could open up new avenues for its application in materials science or as a photochemically-triggered bioactive compound. Research on related cyanated dihydropyran-2-ones has demonstrated the potential for E-Z photoisomerization. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

In silico methods are becoming increasingly indispensable in modern chemical research. The application of advanced computational modeling to 6-Cyano-6H-dibenzo[b,d]pyran can provide deep insights into its properties and reactivity, thereby guiding experimental efforts.

Future Computational Studies Could Focus On:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate the mechanisms of known and potential reactions involving 6-Cyano-6H-dibenzo[b,d]pyran. This understanding can aid in optimizing reaction conditions and predicting the feasibility of new transformations.

Prediction of Physicochemical and Pharmacological Properties: Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can be utilized to predict the biological activities of 6-Cyano-6H-dibenzo[b,d]pyran and its derivatives. nih.gov Such studies can help in identifying promising candidates for further experimental investigation in drug discovery programs.

In Silico Toxicity Prediction: As the development of new chemical entities progresses, early-stage assessment of potential toxicity is crucial. Machine learning models and other computational toxicology tools can be used to predict the potential adverse effects of novel dibenzopyran derivatives, helping to prioritize safer lead compounds for further development. nih.gov

Design and Synthesis of Complex Architectures Incorporating the 6-Cyano-6H-dibenzo[b,d]pyran Motif

The rigid and planar nature of the 6-Cyano-6H-dibenzo[b,d]pyran scaffold makes it an attractive building block for the construction of larger, more complex molecular architectures with defined three-dimensional shapes.

Promising Avenues for Exploration:

Supramolecular Chemistry: The aromatic surfaces of the dibenzopyran core could be exploited for the construction of self-assembling systems through π-π stacking interactions. The cyano group can also participate in hydrogen bonding or coordination with metal ions, providing additional handles for directing supramolecular assembly.

Materials Science: Incorporation of the 6-Cyano-6H-dibenzo[b,d]pyran unit into polymers or organic frameworks could lead to new materials with interesting optical, electronic, or thermal properties. The inherent rigidity of the scaffold could impart desirable characteristics such as high thermal stability.

Medicinal Chemistry: The dibenzopyran scaffold is a "privileged structure" found in numerous natural products and biologically active compounds. researchgate.net The synthesis of more complex molecules that incorporate the 6-Cyano-6H-dibenzo[b,d]pyran motif could lead to the discovery of novel therapeutic agents. journalofscience.org For instance, it could serve as a core for developing multi-target ligands in areas such as neurodegenerative disease research, a strategy that has been explored with related benzofuran (B130515) scaffolds. nih.gov

Q & A

Q. What are the primary synthetic routes for 6H-dibenzo[b,d]pyran-6-one derivatives, and how do their efficiencies compare?

The synthesis of 6H-dibenzo[b,d]pyran derivatives typically involves intramolecular cyclization (e.g., lactonization of substituted biphenyl compounds), C-H bond activation, or coupling reactions to construct the biphenyl backbone. For instance, intramolecular cyclization via lactonization is widely used but may require harsh conditions, while transition-metal-catalyzed C-H activation offers regioselectivity but faces challenges in catalyst cost and substrate scope . A multicomponent domino reaction combining Knoevenagel condensation, Diels-Alder cycloaddition, and transfer hydrogenation achieves yields of 10–79%, outperforming stepwise approaches in some cases . Researchers should evaluate methods based on yield, scalability, and functional group tolerance.

Q. What spectroscopic techniques are critical for characterizing 6-Cyano-6H-dibenzo(b,d)pyran derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry and substituent positioning. For example, NMR can distinguish between axial and equatorial protons in the pyran ring, while NMR identifies carbonyl carbons (e.g., C-6 ketone at ~180 ppm). High-resolution mass spectrometry (HRMS) and X-ray crystallography are indispensable for verifying molecular formulas and solid-state conformations, as demonstrated in crystal structure studies of ethyl 10-cyano-7-hydroxy-6-oxo-3-phenyl derivatives .

Q. How are biological activities of 6H-dibenzo[b,d]pyran derivatives initially screened?

Primary screening often involves in vitro assays targeting specific pathways. For antimicrobial activity, broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) are standard. Anti-inflammatory properties may be assessed via COX-2 inhibition assays, while antitumor potential is evaluated using cell viability assays (e.g., MTT on cancer cell lines). Derivatives like parahexyl analogs require receptor binding studies (e.g., CB1/CB2 cannabinoid receptor affinity) to identify pharmacological mechanisms .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized in multicomponent reactions?

Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in Knoevenagel steps but may hinder Diels-Alder regioselectivity.

- Catalyst tuning : Secondary amines (e.g., pyrrolidine) facilitate enamine formation and inverse electron demand Diels-Alder (IEDDA) reactions by modulating electron density in dienophiles .

- Temperature control : Lower temperatures (0–25°C) favor IEDDA stereoselectivity, while higher temperatures (80–100°C) accelerate lactonization.

Recent work reports yield improvements to 79% via iterative optimization of these parameters .

Q. How can conflicting data on substituent effects in pharmacological studies be resolved?

Contradictions often arise from divergent assay conditions or substituent positioning. For example, 3-cyano substituents may enhance receptor binding in cannabinoid analogs but reduce solubility, complicating in vivo efficacy. To resolve this:

- Perform molecular docking studies to correlate substituent orientation with receptor interactions (e.g., CB1 binding pockets ).

- Use isosteric replacements : Replacing the cyano group with a trifluoromethyl group maintains electronic effects while improving bioavailability .

- Conduct meta-analyses of structure-activity relationship (SAR) data across studies to identify consensus trends .

Q. What strategies enable green synthesis of this compound derivatives?

Green chemistry approaches include:

- Catalyst recycling : Immobilized transition-metal catalysts (e.g., Pd on mesoporous silica) reduce waste in coupling reactions .

- Solvent-free conditions : Mechanochemical synthesis (ball milling) achieves cyclization without solvents, as demonstrated for dibenzopyranones .

- Biocatalysis : Lipases or esterases can catalyze lactonization under mild, aqueous conditions, though substrate scope remains limited .

Q. How do crystal packing interactions influence the stability of 6H-dibenzo[b,d]pyran derivatives?

X-ray crystallography reveals that intermolecular hydrogen bonds (e.g., between C-6 carbonyl and hydroxyl groups) and π-π stacking of aromatic rings enhance thermal stability. For example, ethyl 10-cyano derivatives exhibit a monoclinic lattice with C–H···O interactions stabilizing the pyran ring conformation . Such insights guide the design of co-crystals for improved drug formulation.

Q. What computational methods predict the bioactivity of novel this compound analogs?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity, while molecular dynamics (MD) simulations model receptor-ligand binding kinetics. For cannabinoid analogs, MD studies of O-2050 (a sulfonamide derivative) identified critical hydrogen bonds with CB1 receptors, explaining its neutral antagonist behavior . Machine learning models trained on SAR data can further prioritize synthetic targets.

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.